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molecular formula C10H13O5P B8741180 Benzyl dimethoxyphosphorylformate CAS No. 33472-04-7

Benzyl dimethoxyphosphorylformate

Cat. No. B8741180
M. Wt: 244.18 g/mol
InChI Key: XFKFJOZJWXBAPK-UHFFFAOYSA-N
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Patent
US04591583

Procedure details

From 50 ml (0.4 mole) of trimethylphosphite and 56.9 g (0.3 mole) of benzyl chloroformate (Sigma 90-95%) (100° C., 2 hours). Yield 73 g (90%). Bp0.02 135°-6° C. nD25 1,4997.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10]>>[CH2:12]([O:11][C:9]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
56.9 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bp0.02 135°-6° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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